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Compound of Interest

Compound Name: 10-Phenyldecanoic acid

Cat. No.: B102678

Introduction

10-Phenyldecanoic acid is a w-phenyl fatty acid, a molecule class that serves as a crucial
intermediate in various synthetic pathways and possesses inherent biological activities. It is
notably used in the preparation of compounds with potential leishmanicidal and anticancer
properties, making its unambiguous structural verification paramount for researchers in
medicinal chemistry and drug development.[1] Nuclear Magnetic Resonance (NMR)
spectroscopy is the gold-standard, non-destructive technique for the structural elucidation of
organic molecules. This application note provides a comprehensive, field-proven protocol for
the acquisition and interpretation of 1H and 3C NMR spectra for 10-phenyldecanoic acid,
ensuring high-quality, reproducible results for identity confirmation and purity assessment.

Physicochemical Properties & Structural Overview

A foundational understanding of the analyte's properties is critical for designing an effective
NMR experiment. 10-Phenyldecanoic acid is a bifunctional molecule featuring a nonpolar
phenyl group and a long aliphatic chain, contrasted by a polar carboxylic acid head.

e Molecular Structure: CisH2402
e |IUPAC Name: 10-phenyldecanoic acid[2]

e Molecular Weight: 248.36 g/mol [2]
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e Physical Form: Solid at room temperature.

e Solubility: Poorly soluble in water, but soluble in many organic solvents like chloroform,
DMSO, and ethanol.[3][4]

The molecule's structure can be divided into three distinct regions for NMR analysis: the
terminal phenyl group, the long methylene (-CHz-) chain, and the carboxylic acid terminus.

Table 1: Physicochemical Properties of 10-

Phenyldecanoic Acid
Property Value Source
CAS Number 18017-73-7 PubChem[2]
Molecular Formula C16H2402 PubChem|[2]
Molecular Weight 248.36 g/mol PubChem|[2]
Boiling Point ~351 °C (estimated) ChemicalBook][1]
Physical State Solid Sigma-Aldrich

Experimental Protocol: High-Resolution NMR
Analysis

This section details the step-by-step methodology for preparing a sample of 10-
phenyldecanoic acid and acquiring high-quality 1D and 2D NMR data.

Materials and Equipment

e Analyte: 10-Phenyldecanoic acid (=95% purity)

¢ NMR Solvent: Chloroform-d (CDClIs, 99.8 atom % D) containing 0.03% (v/v)
Tetramethylsilane (TMS) as an internal standard.

o Alternative Solvent: Dimethyl sulfoxide-de (DMSO-de) can be used if observation of the
carboxylic acid proton is critical.
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e Equipment:

o

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

[¢]

[¢]

Analytical balance

[e]

Pipettes and standard laboratory glassware

Workflow for NMR Sample Preparation and Analysis

The following diagram outlines the logical flow from sample preparation to final data
interpretation.
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Sample Preparation

Weigh 10-15 mg of
10-Phenyldecanoic Acid

Dissolve in ~0.7 mL
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Final Structure
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Caption: Experimental workflow for NMR analysis.
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Step-by-Step Sample Preparation Protocol
o Weighing: Accurately weigh 10-15 mg of 10-phenyldecanoic acid directly into a clean, dry

vial.

o Causality: This concentration ensures a good signal-to-noise ratio (S/N) in a reasonable
number of scans without causing issues with solubility or line broadening.

o Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDClIs) containing TMS to
the vial. Agitate gently until the solid is fully dissolved.

o Causality: CDCIs is an excellent solvent for the nonpolar portions of the molecule and
provides sharp signals for the aliphatic and aromatic regions.[3] TMS is the universally
accepted internal reference (& = 0.00 ppm).

o Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is
sufficient to be within the detection coil of the NMR probe (typically ~4-5 cm).

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz spectrometer. These should be
adjusted accordingly for instruments of different field strengths.

Table 2: Recommended NMR Acquisition Parameters
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. Recommended .
Experiment Parameter Rationale
Value
Standard 30° pulse for
1H (Proton) Pulse Program zg30 gquantitative
measurements.

Spectral Width

16 ppm (-2 to 14 ppm)

Covers the full range
from aliphatic to
carboxylic acid

protons.

Provides excellent

Number of Scans 8-16 SIN for a ~15 mg
sample.
Allows for full
) relaxation of protons,
Relaxation Delay (d1) 5 seconds

crucial for accurate

integration.

13C (Carbon)

Pulse Program

Proton-decoupled
zgpg30 experiment for simple

singlet peaks.

Spectral Width

240 ppm (-10 to 230
ppm)

Encompasses the
expected range for
carbonyl, aromatic,

and aliphatic carbons.

Required due to the

Number of Scans 1024-2048 low natural
abundance of 13C.
. Standard delay for
Relaxation Delay (d1) 2 seconds

gualitative 13C spectra.

Standard experiment

2D COSsY Pulse Program cosygpdf to show tH-1H spin-
spin couplings.
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Correlates protons

2D HSQC Pulse Program hsgcedetgpsisp2.3 directly to their
attached carbons.

Data Analysis and Interpretation

The combination of *H, 13C, and 2D NMR data allows for the complete and unambiguous
assignment of all signals corresponding to the structure of 10-phenyldecanoic acid.

Logical Flow for Spectral Assignment

Integrate 1H signals
to get proton counts

1H Spectrum: 13C Spectrum:
Identify key regions Identify carbon types

HSQC:
Connect 1H to
directly-attached 13C

(Aromatic, Aliphatic, Acid) (C=0, Ar-C, Alkyl-C) Final Assignment:
\ Confirm structure
and connectivity
- COSY:
Analyze splitting patterns Connect adjacent
(t, m, s)
proton systems

Click to download full resolution via product page

Caption: Logic diagram for NMR signal assignment.

Expected *H NMR Spectrum (400 MHz, CDCI:s)

The *H NMR spectrum provides information on the chemical environment, number, and
connectivity of protons.

e 0 ~11.5 ppm (s, 1H, broad): This signal corresponds to the carboxylic acid proton (-COOH).
Its chemical shift is highly variable and depends on concentration and trace water content. It
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often appears as a broad singlet due to chemical exchange.

e 0 7.29 ppm (t, 2H): Aromatic protons meta to the alkyl chain.

e 0 7.18 ppm (d, 3H): Overlapping signals from the aromatic protons ortho and para to the
alkyl chain.

e 0 2.61 ppm (t, 2H): Benzylic protons (-CH2-Ph), deshielded by the adjacent phenyl ring. The
triplet arises from coupling to the neighboring methylene group.

e 0 2.35 ppm (t, 2H): Protons alpha to the carbonyl group (-CH2-COOH), deshielded by the
electron-withdrawing effect of the carbonyl.

e 01.68-1.55 ppm (m, 4H): Methylene protons at the -position to the carbonyl (-CHz-
CH2COOH) and the benzylic position (-CHz-CHzPh).

e 0 ~1.30 ppm (m, 8H): A large, complex multiplet representing the remaining four methylene
groups in the middle of the aliphatic chain.

Position Label Chemical Shift Multiplicity Integration Assignment
(3, ppm)

1 ~11.5 s (broad) 1H -COOH

2 2.35 t 2H -CH2-COOH

3 1.63 m 2H -CH2-CH2COOH

4-7 ~1.30 m 8H -(CH2)a-

8 1.63 m 2H -CHz2-CHzPh

9 2.61 t 2H -CH2-Ph

11,15 7.18 d 2H Ar-H (ortho)

12, 14 7.29 t 2H Ar-H (meta)

13 7.18 t 1H Ar-H (para)

TMS 0.00 S - Internal Standard
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Expected **C NMR Spectrum (100 MHz, CDCIs)

The proton-decoupled 13C spectrum shows a single peak for each unique carbon environment.

0 ~180 ppm: Carboxylic acid carbonyl carbon (-COOH).

0 ~143 ppm: Aromatic quaternary carbon attached to the alkyl chain (ipso-C).

0 ~128.5 ppm: Aromatic meta-CH carbons.

0 ~128.3 ppm: Aromatic ortho-CH carbons.

0 ~125.6 ppm: Aromatic para-CH carbon.

0 ~36.0 ppm: Benzylic carbon (-CH2-Ph).

0 ~34.1 ppm: Carbon alpha to the carbonyl (-CH2-COOH).

0 ~31.5 - 24.7 ppm: A series of signals for the seven other methylene carbons in the aliphatic
chain.

Confirmation with 2D NMR

e COSY (Correlation Spectroscopy): A COSY spectrum will show cross-peaks between
protons that are coupled to each other (typically on adjacent carbons). This is invaluable for
tracing the connectivity of the entire aliphatic chain, from the benzylic protons at & 2.61 ppm
all the way to the a-carbonyl protons at 6 2.35 ppm.

e HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each
proton signal with the signal of the carbon to which it is directly attached. This allows for the
definitive assignment of each 13C signal in the aliphatic and aromatic regions by linking it to
its already-assigned proton. For example, the proton signal at 6 2.61 ppm will show a
correlation to the carbon signal at 8 ~36.0 ppm, confirming its identity as the benzylic group.

Conclusion

This application note provides a robust and reliable protocol for the complete structural
characterization of 10-phenyldecanoic acid using tH, 13C, and 2D NMR spectroscopy. By
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following the detailed steps for sample preparation, data acquisition, and interpretation,
researchers can confidently verify the identity and purity of this important synthetic
intermediate. The provided spectral predictions and analysis workflow serve as a benchmark
for quality control and characterization in academic and industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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